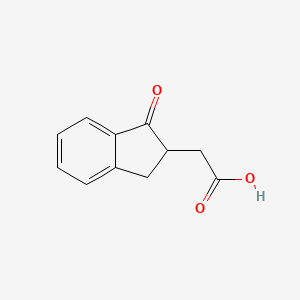
5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an ethenesulfonyl group and a trifluoromethyl group attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the ethenesulfonyl and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-(trifluoromethyl)benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethenesulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, sulfonyl derivatives, and heterocyclic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethenesulfonyl group can participate in various chemical reactions, modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzonitrile
- 5-(Trifluoromethyl)isoxazoles
Uniqueness
5-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethenesulfonyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1540425-47-5 |
|---|---|
Molekularformel |
C10H6F3NO2S |
Molekulargewicht |
261.22 g/mol |
IUPAC-Name |
5-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-3-4-9(10(11,12)13)7(5-8)6-14/h2-5H,1H2 |
InChI-Schlüssel |
PYLMUJLVUSOANF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=CC(=C(C=C1)C(F)(F)F)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



